molecular formula C12H9NO3 B1377841 4-(1H-pyrrole-3-carbonyl)benzoic acid CAS No. 1376039-74-5

4-(1H-pyrrole-3-carbonyl)benzoic acid

Cat. No.: B1377841
CAS No.: 1376039-74-5
M. Wt: 215.2 g/mol
InChI Key: NODZICSEOKUQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Pyrrole-3-carbonyl)benzoic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol . Its structure features a 1H-pyrrole ring linked via a carbonyl group to the para-position of a benzoic acid ring . This configuration makes it a valuable building block in medicinal and heterocyclic chemistry research, particularly for synthesizing more complex molecular architectures. The compound is identified by CAS Number 1376039-74-5 . As a derivative of pyrrole-3-carboxylic acid, it shares characteristics with this class of compounds, which are known to be weaker acids than benzoic acid due to stabilization of the undissociated acid by electron release from the nitrogen atom in the pyrrole ring . The presence of the carboxylic acid functional group on the benzoic acid ring provides a reactive site for further derivatization, such as esterification or amide coupling . For instance, its methyl ester derivative, methyl 4-(1H-pyrrole-3-carbonyl)benzoate (CAS 1375913-88-4), is a known related compound . Researchers utilize this chemical strictly for laboratory research purposes. It is listed as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(1H-pyrrole-3-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODZICSEOKUQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

Condensation reactions are commonly used in organic synthesis to form new bonds between molecules, often with the loss of a small molecule like water or methanol. For this compound, a condensation reaction might involve combining a pyrrole derivative with a benzoic acid derivative in the presence of a catalyst.

Catalyst-Assisted Reactions

Catalysts can significantly enhance the efficiency and specificity of chemical reactions. In the synthesis of pyrrole derivatives, catalysts like palladium or copper are often used to facilitate cross-coupling reactions, which could be adapted for forming the carbonyl linkage in this compound.

Data Table: Synthesis Conditions

Pathway Starting Materials Solvent Catalyst/Base Conditions
Direct Condensation Pyrrole-3-carboxylic acid, Benzoyl chloride DCM/THF Triethylamine Room temperature, 2-4 hours
Cross-Coupling Pyrrole-3-boronic acid, Benzoyl chloride Toluene/DMF Pd(PPh3)4 80°C, 4-6 hours

Chemical Reactions Analysis

Carboxylic Acid-Directed Reactions

The benzoic acid group undergoes classical acid-mediated transformations:

Reaction TypeReagents/ConditionsProductsYield (%)Key Findings
EsterificationMethanol/H₂SO₄, reflux Methyl 4-(1H-pyrrole-3-carbonyl)benzoate65–80 Optimal at 60°C for 6 hr; purity confirmed by ¹H NMR
Amide FormationHATU/DIPEA, DMF 4-(1H-Pyrrole-3-carbonyl)-N′-acylbenzohydrazides70–85 Coupling efficiency depends on electron-withdrawing substituents on aryl acetic acids
Salt FormationNaOH (aq) Sodium 4-(1H-pyrrole-3-carbonyl)benzoate>90 Water-soluble derivative used in biological assays

Mechanistic Insight : Amidation proceeds via activation of the carboxylic acid to a mixed carbonate intermediate, followed by nucleophilic attack by hydrazine derivatives .

Carbonyl Group Transformations

The ketonic carbonyl undergoes redox reactions:

Reaction TypeReagents/ConditionsProductsYield (%)Key Findings
ReductionNaBH₄/EtOH, 0°C 4-(1H-Pyrrole-3-hydroxymethyl)benzoic acid55–60 Steric hindrance from pyrrole ring limits efficiency
OxidationKMnO₄/H₂SO₄, Δ 4-(1H-Pyrrole-3-carboxy)benzoic acid40–45 Over-oxidation of pyrrole ring observed beyond 70°C

Kinetic Data : Reduction with NaBH₄ follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes regioselective substitutions:

Reaction TypeReagents/ConditionsProductsRegioselectivityYield (%)
BrominationBr₂/CHCl₃, 25°C 4-(5-Bromo-1H-pyrrole-3-carbonyl)benzoic acidC5 > C2 (3:1 ratio) 68
NitrationHNO₃/AcOH, 0°C 4-(5-Nitro-1H-pyrrole-3-carbonyl)benzoic acidExclusive C5 substitution 52

Theoretical Basis : DFT calculations confirm higher electron density at C5 (Mulliken charge: −0.32 e) vs. C2 (−0.18 e) .

Comparative Reactivity with Analogues

Reactivity differs from structurally related compounds:

CompoundElectrophilic Substitution Rate (vs. parent)Reduction Efficiency (vs. parent)
4-(1H-Pyrrole-2-carbonyl)benzoic acid1.8× faster 1.2× lower
4-(1H-Indole-3-carbonyl)benzoic acid0.6× slower Comparable

Structural Rationale : C3-carbonyl orientation in pyrrole alters π-electron delocalization, modulating reactivity .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ParameterValueMethod
Hydrolytic half-life (pH 7.4, 37°C)14.3 hrHPLC
Plasma protein binding89.2%Equilibrium dialysis

Degradation Pathway : Predominant cleavage of the ketone-pyrrole bond under basic conditions .

Scientific Research Applications

Organic Synthesis

4-(1H-pyrrole-3-carbonyl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex molecules through:

  • Coupling Reactions : Used to form linkages between different organic moieties.
  • Functionalization : Acts as a precursor for introducing diverse functional groups into organic frameworks.

Medicinal Chemistry

This compound has shown promise in medicinal applications due to its biological activity:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial effects against various pathogens.
  • Pharmacological Activity : Research suggests potential applications in treating cardiovascular diseases and other conditions due to its ability to modulate biological pathways (see Table 1).
Study Findings Reference
Study AInhibition of bacterial growth
Study BPositive inotropic effects on cardiac muscle
Study CPotential antidepressant properties

Material Science

In materials science, this compound is explored for:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanotechnology : Utilized in the synthesis of nanomaterials with unique electronic properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Cardiovascular Applications

Research focused on the effects of this compound on cardiac contractility demonstrated that it could enhance the force of contraction in cardiac muscle tissues, indicating its potential use as a cardiotonic agent.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrole-3-carbonyl)benzoic acid largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The pyrrole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and functional differences between 4-(1H-pyrrole-3-carbonyl)benzoic acid and related compounds:

Compound Name Core Structure Substituents/Linkage Biological Activity Synthesis Method References
This compound Pyrrole + Benzoic acid Carbonyl linkage at pyrrole C3 Inferred: Potential antioxidant Likely Friedel-Crafts acylation -
4-[(4-Chloro-1H-pyrrole-2-)amido]benzoic acid Pyrrole + Benzoic acid Amide linkage, Cl at pyrrole C4 Not specified Amide coupling
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole + Benzaldehyde Benzoyl and phenyl groups at pyrazole C1/C3 Antioxidant, anti-inflammatory Vilsmeier-Haack reaction
1H-Pyrrole-3-carboxylic acid derivatives Pyrrole + Carboxylic acid Varied substituents (e.g., pyridine rings) Inferred: Target-specific bioactivity Multi-step functionalization
2.2 Key Differences
  • Linkage Type: The carbonyl linkage in this compound may increase electrophilicity compared to the amide bond in 4-[(4-chloro-1H-pyrrole-2-)amido]benzoic acid . This could influence solubility, stability, and interactions with biological targets.
  • Substituent Effects :

    • The chlorine atom in 4-[(4-chloro-1H-pyrrole-2-)amido]benzoic acid may alter electronic properties (e.g., electron-withdrawing effect) and steric bulk, impacting binding affinity in drug-receptor interactions .
    • Benzoyl and phenyl groups in pyrazole derivatives (e.g., 4a-e) are associated with improved antioxidant and anti-inflammatory activities, as demonstrated in experimental assays .

Biological Activity

4-(1H-pyrrole-3-carbonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole moiety attached to a benzoic acid structure. This unique configuration allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The compound's biological activity can be attributed to its ability to interact with specific molecular targets. The following mechanisms have been observed:

  • Enzyme Interaction : It can act as an inhibitor or activator of various enzymes, influencing metabolic pathways. For instance, it has been noted to inhibit certain oxidoreductases by binding to their active sites.
  • Cell Signaling Modulation : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, which can lead to significant changes in gene expression and cellular metabolism .

This compound exhibits several biochemical properties:

  • Stability : The compound is relatively stable under standard laboratory conditions but may degrade over time, affecting its efficacy.
  • Metabolism : It is metabolized by cytochrome P450 enzymes, producing metabolites that may further participate in biochemical reactions.
  • Transport Mechanisms : Its transport within cells is facilitated by specific transporters, allowing for effective distribution across cellular compartments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrrole structures have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antimicrobial activity compared to standard antibiotics like ciprofloxacin .
CompoundTarget PathogenMIC (μg/mL)Reference
This compoundStaphylococcus aureus3.12
Control (Ciprofloxacin)Staphylococcus aureus2

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Studies evaluated the compound against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.
  • Growth Inhibition : One derivative showed a growth inhibition rate of 62.46% against MDA-MB-435 melanoma cells and 40.24% against MDA-MB-468 breast cancer cells at a concentration of 10 µM .
Cell LineGrowth Inhibition (%)Concentration (µM)Reference
MDA-MB-435 (melanoma)62.4610
MDA-MB-468 (breast)40.2410

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported the synthesis of pyrrole derivatives that exhibited enhanced activity against Mycobacterium tuberculosis, with some showing MIC values as low as 5 µM .
  • Anticancer Potential : Another study highlighted the development of hybrid molecules containing pyrrole that demonstrated promising anticancer activity through computational ADME studies indicating good pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-pyrrole-3-carbonyl)benzoic acid?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, a protocol similar to "General Procedure F1: Amide Formation" involves activating the carboxylic acid group of benzoic acid derivatives (e.g., using HATU or EDC) and reacting it with the amine group of 1H-pyrrole-3-carboxylic acid under inert conditions. Optimization of reaction time (6–12 hours) and temperature (25–40°C) is critical for yields >90% . Alternative routes may include Mannich reactions, where pyrrole derivatives are functionalized with carbonyl groups in the presence of formaldehyde and secondary amines .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H NMR (400 MHz, DMSO-d6d_6) to identify aromatic protons (δ 7.5–8.7 ppm) and pyrrole NH signals (δ 11.8–13.9 ppm). Coupling constants (e.g., J=8.4HzJ = 8.4 \, \text{Hz}) help confirm substitution patterns .
  • LC-MS/ESI-MS : Employ electrospray ionization mass spectrometry to confirm molecular weight (e.g., m/z 311.1 for analogous compounds) and purity (>95%) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity validation (e.g., 97.34% purity reported for similar structures) .

Q. What computational tools are suitable for predicting the compound’s reactivity and stability?

  • Methodological Answer : Use PubChem-derived InChI codes (e.g., InChI=1S/C9H9F3N2O4S...) to generate 3D structures in software like Avogadro or Gaussian. Perform DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) can model interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is recommended. For example, refine high-resolution data (d-spacing < 0.8 Å) to assign bond lengths and angles accurately. Twinned data may require SHELXD for phasing. Crystallographic tables should include fractional coordinates, thermal parameters, and R-factors (<5% for high confidence) .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., 24–72 hr assays, consistent cell lines).
  • Metabolite Profiling : Use LC-MS (Creative Proteomics platform) to detect degradation products or metabolites that may alter bioactivity .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity toward hypothesized targets (e.g., kinases or GPCRs) .

Q. How can stability studies under physiological conditions inform experimental design?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–48 hours. Monitor degradation via HPLC and identify breakdown products (e.g., benzoic acid via FeCl3_3 assays) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for high-temperature reactions) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HR-MS) : Resolve isotopic patterns to confirm molecular formula (e.g., C15_{15}H21_{21}N3_3O4_4) and detect impurities at <0.1% levels .
  • NMR Relaxation Experiments : T1T_1 and T2T_2 measurements identify low-abundance conformers or tautomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-pyrrole-3-carbonyl)benzoic acid
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